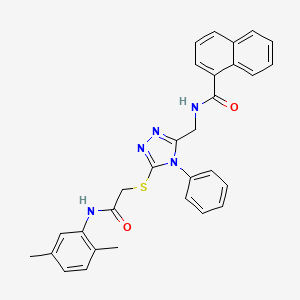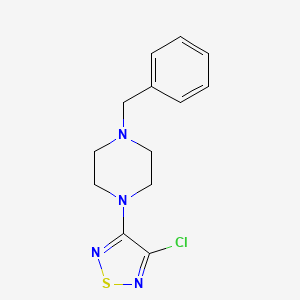amine CAS No. 1011486-26-2](/img/structure/B2564100.png)
[2-(2-Aminoethoxy)ethyl](ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Aminoethoxy)ethylamine” is an organic compound with both amine and alcohol substituents . It has the molecular formula C6H16N2O .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethoxy)ethylamine” consists of a chain of carbon atoms with amine (NH2) and alcohol (OH) functional groups attached . The exact 3D structure can be viewed using specialized software .Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethylamine” is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethylamine” is a liquid at room temperature . It has a molecular weight of 132.21 .Applications De Recherche Scientifique
Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds such as amines are prevalent in various industries and pose environmental challenges due to their persistence and toxicity. Advanced oxidation processes (AOPs) have been identified as effective methods for degrading these compounds in wastewater. Ozone, Fenton processes, and cavitation are among the AOPs that show promise in treating water contaminated with such compounds. These methods are sensitive to conditions like pH and require optimization for effective degradation, highlighting the need for continued research in this area (Bhat & Gogate, 2021).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in gas storage, separation, and catalysis. These materials are particularly effective for CO2 capture due to the strong interaction between CO2 and the basic sites provided by amine functionalities. The synthesis methods for these MOFs, including in situ synthesis, post-modification, and physical impregnation, enable the production of materials with high CO2 sorption capacities. Furthermore, these MOFs have shown promising separation performance for various gas mixtures, indicating their potential for environmental and industrial applications (Lin, Kong, & Chen, 2016).
Equilibrium Studies on Pd(II)–Amine Complexes
Pd(II) complexes with amines have been explored for their antitumor activity, offering insights into the potential medical applications of such complexes. The stability and formation of these complexes in solution provide a model for understanding the interactions between antitumor drugs and biological molecules. Such studies are crucial for designing more effective cancer treatments, highlighting the importance of coordination chemistry in medicinal research (Shoukry & van Eldik, 2023).
Molecular Methods for Detection of Biogenic Amine-producing Bacteria
Biogenic amines in food are a health concern due to their toxicological effects. Molecular methods, such as PCR, have been developed for the rapid detection of bacteria capable of producing these amines. Early identification of such bacteria can help in preventing the accumulation of biogenic amines in food products, thereby ensuring food safety (Landete et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in organic synthesis and pharmaceutical research .
Mode of Action
It is generally used as a reactant in chemical reactions, where it interacts with other compounds to form new products .
Biochemical Pathways
As an intermediate in chemical reactions, it likely participates in various biochemical pathways depending on the specific reaction it is involved in .
Pharmacokinetics
Its impact on bioavailability would depend on the specific context in which it is used, such as the type of reaction and the other compounds present .
Result of Action
The molecular and cellular effects of 2-(2-Aminoethoxy)ethylamine’s action would depend on the specific chemical reactions it is involved in . As an intermediate, it contributes to the formation of the final products of these reactions .
Action Environment
The action, efficacy, and stability of 2-(2-Aminoethoxy)ethylamine can be influenced by various environmental factors . These may include the temperature, pH, and the presence of other compounds in the reaction environment .
Propriétés
IUPAC Name |
2-[2-(ethylamino)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-2-8-4-6-9-5-3-7/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUWJUIPMCCLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Aminoethoxy)ethyl](ethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



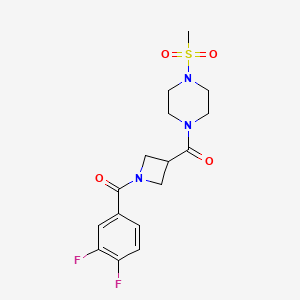
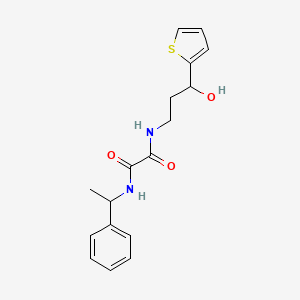
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)
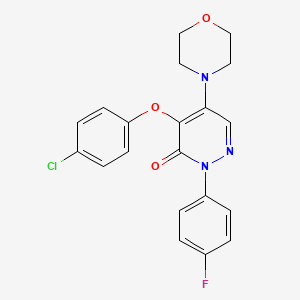
![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)
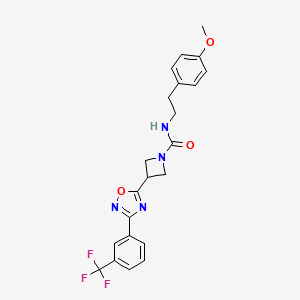
![4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2564034.png)
![N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2564036.png)
